molecular formula C17H13Br2N3O4 B11563255 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11563255
M. Wt: 483.1 g/mol
InChI Key: XRNAFVCKZOULJR-UHFFFAOYSA-N
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Description

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound that features a combination of brominated phenoxy and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps:

    Bromination: The starting material, 2,4-dibromo-6-methoxyphenol, is prepared by brominating 6-methoxyphenol using bromine in the presence of a suitable solvent like acetic acid.

    Phenoxy Formation: The brominated phenol is then reacted with chloroacetic acid to form 2-(2,4-dibromo-6-methoxyphenoxy)acetic acid.

    Hydrazide Formation: The acetic acid derivative is converted to its hydrazide form by reacting with hydrazine hydrate.

    Indole Derivative: The final step involves the condensation of the hydrazide with an indole-2,3-dione derivative under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is unique due to the presence of both brominated phenoxy and indole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H13Br2N3O4

Molecular Weight

483.1 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C17H13Br2N3O4/c1-25-13-7-9(18)6-11(19)16(13)26-8-14(23)21-22-15-10-4-2-3-5-12(10)20-17(15)24/h2-7,20,24H,8H2,1H3

InChI Key

XRNAFVCKZOULJR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O

Origin of Product

United States

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